delta-2-CefodiziMe (2

Description

Contextualization of delta-2-Cefodizime (2) as a Cephalosporin (B10832234) Derivative

This compound) is a specific chemical derivative and isomer of Cefodizime, a third-generation cephalosporin antibiotic. nih.gov Cephalosporins are a major class of β-lactam antibiotics, which are characterized by a core structure composed of a β-lactam ring fused to a dihydrothiazine ring. wikipedia.orgnih.govnih.gov The defining structural feature of this compound) is the location of the double bond within its cephem nucleus. In the parent compound, Cefodizime, and other biologically active cephalosporins, this double bond is situated at the delta-3 (Δ³) position. researchgate.netcjph.com.cn In contrast, this compound) features this double bond at the delta-2 (Δ²) position, a shift that fundamentally alters its biological properties. researchgate.netcjph.com.cn

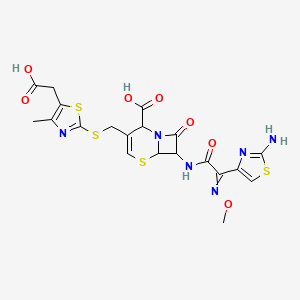

This isomerization represents a prototropic shift, likely influenced by the sulfur atom within the dihydrothiazine ring. researchgate.net The systematic name for delta-2-Cefodizime is (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid. lgcstandards.com

Table 1: Chemical Identity of this compound)

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | lgcstandards.com |

| CAS Number | 120533-30-4 | |

| Molecular Formula | C₂₀H₂₀N₆O₇S₄ |

| Molecular Weight | 584.67 g/mol | |

Significance of Cephalosporin Isomerism in Antimicrobial Research

The isomerism of the double bond in the cephem nucleus is a critical factor in the field of antimicrobial research, as it directly correlates with the biological activity of cephalosporins. researchgate.net It is widely established that the Δ³ configuration is a crucial geometrical requirement for the antibacterial efficacy of these compounds. researchgate.netcjph.com.cngoogle.com The migration of the double bond from the Δ³ to the Δ² position leads to the formation of a microbiologically inactive isomer. researchgate.netcjph.com.cnimperial.ac.uk

This Δ³ to Δ² isomerization is a known pathway of degradation for cephalosporins and can be influenced by various factors. nih.gov The process can be base-catalyzed and occurs more rapidly when the carboxyl group at position 4 is esterified, a common strategy for creating orally absorbable prodrugs. researchgate.netimperial.ac.uk The resulting Δ² isomers are generally considered to be devoid of therapeutic interest from an antibacterial standpoint. researchgate.net Theoretical studies suggest that the loss of activity in Δ² isomers is linked to spatial considerations and a decrease in the amide resonance of the β-lactam ring, which is essential for its mechanism of action—inhibiting bacterial cell wall synthesis. wikipedia.orgresearchgate.net Therefore, understanding and controlling this isomerization is paramount for the development, formulation, and stability of cephalosporin-based drugs.

Overview of Advanced Academic Investigations Pertaining to this compound)

Academic research into Δ²-cephalosporins, including this compound), has provided significant insights into their chemistry and biological relevance. Investigations have focused on the synthesis, isolation, and characterization of these isomers to understand their properties. cjph.com.cnnih.gov Kinetic studies have meticulously detailed the mechanisms of the Δ³ to Δ² conversion under various conditions, such as in different buffer systems and in human plasma. imperial.ac.uknih.gov

A key finding from these investigations is the consistent and dramatic loss of antibacterial activity associated with the Δ² form. For instance, a comparative study on the cephalosporin analogue cephalexin (B21000) and its Δ² isomer demonstrated that the latter possessed little to no antibacterial activity. asm.org This confirms that the specific three-dimensional structure conferred by the Δ³ double bond is absolutely critical for the molecule to effectively bind to its target, the penicillin-binding proteins (PBPs) in bacteria. asm.orgnih.gov

While Δ² isomers like this compound) are inactive as antibacterial agents, research has explored other potential biological activities. Some studies have synthesized and evaluated Δ²-cephem derivatives for non-antibiotic applications, such as their potential to act as inhibitors of human leukocyte elastase, an enzyme involved in inflammatory diseases. google.com

Table 2: Comparative Antibacterial Activity of Cephalosporin Isomers

| Compound | Isomer Type | Antibacterial Activity | Research Finding Summary | Source |

|---|---|---|---|---|

| Cephalexin | Δ³-(D) Isomer | Active | Parent compound with broad-spectrum activity. | asm.org |

| delta-2-Cephalexin | Δ²-(D) Isomer | Little to no activity | Isomerization to the Δ² position leads to a dramatic decrease in antibacterial efficacy. | asm.org |

| Cefazolin Methyl Ester | Δ³ Isomer | Inactive (Prodrug) | Degrades primarily to the inactive Δ² free acid. | nih.gov |

| delta-2-Cefazolin Methyl Ester | Δ² Isomer | Inactive | Major hydrolytic product is the inactive Δ² cephalosporin free acid. | nih.gov |

| Deacetoxy-7-phenylacetamidocephalosporanate | Δ³ Isomer | Active | Shows significantly higher interaction rates with bacterial enzymes compared to its Δ² counterpart. | nih.gov |

| delta-2-Deacetoxy-7-phenylacetamidocephalosporanate | Δ² Isomer | Inactive | Exhibits very low reactivity with bacterial enzymes. | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C20H20N6O7S4 |

|---|---|

Molecular Weight |

584.7 g/mol |

IUPAC Name |

7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid |

InChI |

InChI=1S/C20H20N6O7S4/c1-7-10(3-11(27)28)37-20(22-7)36-5-8-4-34-17-13(16(30)26(17)14(8)18(31)32)24-15(29)12(25-33-2)9-6-35-19(21)23-9/h4,6,13-14,17H,3,5H2,1-2H3,(H2,21,23)(H,24,29)(H,27,28)(H,31,32) |

InChI Key |

FIWOQUPUOGJRPY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)SCC2=CSC3C(C(=O)N3C2C(=O)O)NC(=O)C(=NOC)C4=CSC(=N4)N)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Research of Cephalosporin Delta 2 Isomers

Chemical Synthesis Pathways for Cephalosporin (B10832234) Nuclei Incorporating Δ² Structures

The synthesis of Δ²-cephalosporin nuclei is often achieved through the isomerization of the corresponding Δ³-isomers. This conversion can be catalyzed by bases. google.com For instance, the treatment of a Δ³-desacetoxycephalosporin ester with a base like pyridine (B92270) can induce isomerization of the double bond from the Δ³ to the Δ² position. google.com

Another approach involves the functionalization of Δ²-desacetoxycephalosporin esters. This can be accomplished by brominating the 3-methyl group of a Δ²-desacetoxycephalosporin ester, followed by reaction with a nucleophilic reagent to displace the bromine and introduce a new functional group at the 3-position. google.com This method provides a versatile route to a variety of 3-functionalized-methyl-Δ²-cephalosporin esters, which can serve as intermediates for further synthetic transformations. google.com

Furthermore, the synthesis of Δ²-cephalosporin derivatives can be initiated from readily available starting materials like 7-aminocephalosporanic acid (7-ACA). For example, the synthesis of Δ²-Cefuroxime can begin with the preparation of 3-deformylamino cefuroxime (B34974) (DCC) from 7-ACA, which then undergoes isomerization to the Δ²-form.

Targeted Derivatization Strategies for Enhancing Molecular Properties

The modification of the cephalosporin scaffold at specific positions offers a powerful tool to modulate the physicochemical and biological properties of the resulting molecules.

Investigation of C-7 Side Chain Modifications for Biochemical Interactivity

While the C-3 substituent has a primary influence on isomerization, modifications to the C-7 side chain are critical for the biochemical interactivity of cephalosporins, particularly their antibacterial activity and interaction with bacterial enzymes like β-lactamases and penicillin-binding proteins (PBPs). asm.orgnih.gov The C-7 acylamino side chain is a key determinant of the antibacterial spectrum and potency. researchgate.net

For instance, most third- and fourth-generation cephalosporins feature an aminothiazoyl ring at the C-7 position, which contributes to their broad-spectrum activity. frontiersin.org The nature of the R1 group at the C-7 position can significantly impact protein binding. acs.org However, research suggests that changes in the C-7 side chain have a less pronounced effect on binding to human serum albumin (HSA) compared to modifications at the C-3 position. acs.org The primary role of the C-7 side chain appears to be in the direct interaction with bacterial targets. nih.gov

Synthesis of Metal Complexes and Schiff Base Derivatives for Structural and Interaction Studies

To further explore the structural features and potential interactions of cephalosporins, researchers have synthesized metal complexes and Schiff base derivatives. The complexation of cephalosporins with various metal ions can lead to compounds with altered properties. For example, Zn(II) and Cd(II) complexes of cefixime (B193813) and cefuroxime have been synthesized through both solvent-free and solution-based methods. ajol.info These complexes have been characterized to understand the coordination of the metal ions with the ligand, which often occurs through the oxygen atoms of the carbonyl groups. ajol.info Similarly, Pb(II) complexes of cefixime and cefuroxime have been prepared and shown to be non-electrolytes where the metal ion coordinates through the oxygen atom of the C=O group. imist.ma

Schiff base derivatives of cephalosporins, formed by the condensation of a primary amine with a carbonyl compound, represent another avenue for creating novel analogs. mediresonline.org The synthesis of Schiff bases from cephalosporins like cefotaxime (B1668864) and cephalexin (B21000) has been reported. scirp.orgasianpubs.org These Schiff base ligands can then be complexed with various metal ions, such as Co(II), Ni(II), Cu(II), Cd(II), Pd(II), and Pt(IV), forming complexes with varying geometries and coordination modes. scirp.orgresearchgate.net For instance, Schiff bases derived from cefotaxime have been shown to act as tridentate ligands, forming octahedral or square planar complexes with different metal ions. scirp.org These derivatives are valuable for studying structure-activity relationships and exploring new chemical space. medjpps.com

| Derivative Type | Synthetic Approach | Purpose of Synthesis |

| Metal Complexes | Reaction of cephalosporin with metal salts (e.g., ZnCl₂, CdCl₂, PbCl₂). ajol.infoimist.ma | Structural elucidation, investigation of altered physicochemical properties. |

| Schiff Base Derivatives | Condensation of cephalosporin with an aldehyde or ketone. mediresonline.orgscirp.org | Creation of novel ligands for metal complexation, structure-activity relationship studies. |

| Schiff Base Metal Complexes | Reaction of a cephalosporin-derived Schiff base with metal salts. scirp.orgresearchgate.net | Exploring new coordination chemistry and biological activities. |

Catalytic and Stereoselective Approaches to delta-2-CefodiziMe (2) Synthesis

While general synthetic routes to Δ²-cephalosporins exist, the development of catalytic and stereoselective methods is a key area of research aimed at improving efficiency and controlling the stereochemistry of the final product. The transformation of a Δ²-cephem to a Δ³-cephem can be achieved through an oxidation-reduction sequence at the sulfur atom, highlighting the potential for stereochemical control. nih.gov

The use of biocatalysis, employing enzymes to carry out specific chemical transformations, offers a powerful tool for the synthesis of complex molecules like cephalosporins. researchgate.netstikesbcm.ac.id Enzymes can exhibit high levels of stereoselectivity and regioselectivity under mild reaction conditions. researchgate.net While specific catalytic and stereoselective syntheses for this compound) are not extensively detailed in the provided context, the principles of catalytic generation of activated carboxylates and enzyme-catalyzed reactions are applicable to the synthesis of cephalosporin derivatives. acs.org The development of such methods would be highly valuable for the efficient and controlled production of specific Δ²-isomers for further study.

Molecular Mechanism of Action Studies of Delta 2 Cefodizime 2

Biochemical Interactions with Penicillin-Binding Proteins (PBPs)

PBPs are a group of bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and death. pharmacy180.comwikipedia.org The active form of Cefodizime, the delta-3 isomer, exerts its bactericidal action by binding to and inactivating these crucial enzymes.

Cefodizime, the delta-3 isomer, demonstrates a high affinity for several key PBPs in Escherichia coli. medchemexpress.com Research indicates that it preferentially binds to PBPs 1A/B, 2, and 3. medchemexpress.com This selective binding is a hallmark of its potent antibacterial activity. The interaction involves the acylation of a serine residue within the active site of the PBP, forming a stable, covalent bond that effectively inactivates the enzyme. wikipedia.org

Table 1: PBP Binding Affinity of Cefodizime (delta-3 isomer) in E. coli

| PBP Target | Binding Affinity | Reference |

|---|---|---|

| PBP 1A/B | High | medchemexpress.com |

| PBP 2 | High | medchemexpress.com |

| PBP 3 | High | medchemexpress.com |

The binding of the active delta-3 Cefodizime isomer to PBPs directly inhibits their transpeptidase activity. libretexts.org This enzymatic function is critical for the cross-linking of peptidoglycan chains, which are composed of alternating units of N-acetylglucosamine and N-acetylmuramic acid. pharmacy180.com By preventing this cross-linking, the structural integrity of the bacterial cell wall is compromised. pharmacy180.comwikipedia.org The weakened cell wall can no longer withstand the internal osmotic pressure of the bacterium, leading to cell lysis and death. pharmacy180.com

The delta-2 isomer of cephalosporins, due to its presumed lack of significant binding to PBPs, does not effectively inhibit peptidoglycan synthesis. nih.govasm.org The structural change resulting from the shift of the double bond from the delta-3 to the delta-2 position is believed to be the primary reason for this biological inactivation. pharmacy180.comcsic.es

Comparative Analysis of delta-2 Isomer Activity Against PBP Targets

A direct comparative analysis of the PBP binding affinities of delta-2-Cefodizime and its active delta-3 counterpart is hampered by the limited availability of specific quantitative data for the delta-2 isomer. However, extensive research on cephalosporin (B10832234) isomers provides a strong basis for a qualitative comparison.

The delta-3 isomers of cephalosporins are the therapeutically effective forms, characterized by their potent inhibition of PBPs. In contrast, the isomerization to the delta-2 form is consistently associated with a loss of antibacterial activity. csic.es Studies on the isomers of the related third-generation cephalosporin, cefotaxime (B1668864), provide a compelling parallel. Research on the biosynthesis of peptidoglycan in Pseudomonas aeruginosa demonstrated that while cefotaxime potently inhibited the transpeptidase reaction, its corresponding inactive isomer had no inhibitory effect. nih.govasm.org

This stark difference in activity underscores the critical importance of the delta-3 double bond configuration for effective PBP interaction. The spatial arrangement of the molecule conferred by the delta-3 position is essential for the antibiotic to fit into the PBP active site and carry out its acylating function. The altered geometry of the delta-2 isomer likely prevents this crucial interaction.

Table 2: Comparative Activity of Cephalosporin Isomers

| Isomer | PBP Binding and Peptidoglycan Synthesis Inhibition | Antibacterial Activity | Reference |

|---|---|---|---|

| delta-3-Cefodizime | High affinity for PBPs 1A/B, 2, and 3; potent inhibitor of peptidoglycan synthesis. | Active | medchemexpress.com |

| delta-2-Cefodizime | Presumed very low to no affinity for PBPs; ineffective at inhibiting peptidoglycan synthesis. | Inactive | pharmacy180.comcsic.es |

| delta-3-Cefotaxime | Potent inhibitor of peptidoglycan transpeptidase. | Active | nih.govasm.org |

| anti isomer of Cefotaxime | No inhibitory effect on peptidoglycan transpeptidase. | Inactive | nih.govasm.org |

Enzymatic Interactions and Inhibition Kinetics of Delta 2 Cefodizime 2

Interaction with D-Alanyl-D-Alanine Cleaving Peptidases

The bactericidal action of Cefodizime, like all beta-lactam antibiotics, stems from its ability to inhibit bacterial cell wall synthesis. patsnap.com It achieves this by acting as a suicide substrate for D-alanyl-D-alanine cleaving peptidases, more commonly known as Penicillin-Binding Proteins (PBPs). researcher.life These enzymes are essential for the final steps of peptidoglycan synthesis, which involves cross-linking peptide chains to give the cell wall its structural integrity.

Cefodizime specifically targets and forms covalent bonds with PBPs 1A/B, 2, and 3. wikipedia.org By acylating the active site serine of these enzymes, it renders them inactive, halting the cross-linking process and leading to the accumulation of defective peptidoglycan. This weakens the cell wall, making the bacterium susceptible to osmotic lysis and causing cell death. patsnap.com

Kinetic Studies of Acylation and Deacylation Processes

The hydrolysis of a beta-lactam antibiotic by a serine beta-lactamase is a two-step process involving an acyl-enzyme intermediate. scienceopen.comnih.gov

Acylation (rate constant k₂): The active site serine nucleophilically attacks the carbonyl carbon of the beta-lactam ring, opening the ring and forming a covalent acyl-enzyme intermediate.

Deacylation (rate constant k₃): A water molecule, activated by a general base residue in the enzyme, hydrolyzes the ester bond of the acyl-enzyme intermediate, releasing the inactivated antibiotic and regenerating the free enzyme.

Conformational Regulation of Enzyme-Substrate Interactions

The interaction between Cefodizime and a beta-lactamase is not a simple lock-and-key mechanism but is governed by complex conformational dynamics of both the enzyme and the substrate. The evolution of ESBLs from narrow-spectrum enzymes is a clear example of how changes in protein structure and flexibility regulate substrate specificity. frontiersin.org

Enzymes like TEM-1 and CTX-M possess flexible regions, such as the omega-loop, which are critical for catalysis. nih.gov In their native state, these loops may create an active site that is too constrained to efficiently accommodate the bulky R1 side chains of third-generation cephalosporins. Resistance mutations often occur in or near these loops, increasing their flexibility or altering their ground-state conformation. nih.govescholarship.org This enhanced dynamism creates accessible conformations that can better bind the larger substrate, position it correctly for nucleophilic attack, and facilitate the catalytic process. frontiersin.orgnih.gov The P167S mutation in CTX-M enzymes, for example, is thought to promote a conformational change that opens the active site, while the D240G mutation increases the flexibility of the B3 β-strand, allowing better access for the substrate's side chain. nih.gov Therefore, the ability of a beta-lactamase to hydrolyze Cefodizime is critically dependent on its conformational landscape and the presence of mutations that favor a catalytically competent state.

Molecular Mechanisms of Antibiotic Resistance Pertaining to Delta 2 Cefodizime 2

Biochemical Mechanisms of Resistance to Cephalosporins

Bacteria have evolved several sophisticated biochemical strategies to counteract the effects of cephalosporin (B10832234) antibiotics. These mechanisms can act independently or in concert to confer resistance.

Enzymatic Inactivation: Beta-Lactamase Hydrolysis

The most prevalent mechanism of resistance to β-lactam antibiotics, including cephalosporins, is the production of β-lactamase enzymes. srce.hrdroracle.aimdpi.comresearchgate.net These enzymes inactivate the antibiotic by hydrolyzing the amide bond in the characteristic β-lactam ring, rendering the molecule incapable of binding to its target. wikipedia.orgnih.gov

β-Lactamases are a diverse group of enzymes, classified into four major molecular classes (A, B, C, and D) based on their amino acid sequences. nih.gov

Class A (ESBLs): Extended-spectrum β-lactamases (ESBLs) are a significant threat, capable of hydrolyzing a wide range of cephalosporins, including third-generation agents like cefotaxime (B1668864), ceftriaxone, and ceftazidime. wikipedia.orgnih.gov Point mutations in common Class A enzymes like TEM and SHV can expand their substrate profile to effectively degrade these newer cephalosporins. nih.gov

Class B (Metallo-β-lactamases): These enzymes require zinc ions for their activity and possess a broad-spectrum hydrolytic capacity, including against carbapenems and most cephalosporins. wikipedia.org

Class C (AmpC): AmpC β-lactamases are typically chromosomally encoded and can be induced in the presence of certain β-lactams. They efficiently hydrolyze cephalosporins. researchgate.net

Class D (OXA): Oxacillinases (OXA) are a heterogeneous group of β-lactamases that can inactivate a range of β-lactam antibiotics. wikipedia.org

The production of these enzymes is a primary defense for Gram-negative bacteria against β-lactam drugs. medicine.dp.ua The inactivation can be so efficient that it prevents the antibiotic from ever reaching its target within the bacterial cell.

Target Site Alteration and Bypass Mechanisms

The bactericidal action of Cefodizime results from its binding to and inactivation of essential Penicillin-Binding Proteins (PBPs). patsnap.com PBPs are bacterial enzymes crucial for the final steps of peptidoglycan synthesis, which forms the bacterial cell wall. patsnap.com By inhibiting these proteins, the antibiotic disrupts cell wall integrity, leading to cell lysis and death. patsnap.com

Bacteria can develop resistance by modifying the structure of these PBP targets. srce.hrmedicine.dp.ua These alterations, often due to mutations in the genes encoding PBPs, decrease the binding affinity of the β-lactam antibiotic to the PBP. medicine.dp.ua This reduced affinity means that the antibiotic can no longer effectively inhibit cell wall synthesis, allowing the bacterium to survive even in the presence of the drug.

This mechanism is particularly significant in Gram-positive bacteria. A well-known example is the methicillin-resistance in Staphylococcus aureus (MRSA), which involves the acquisition of a modified PBP (PBP2a) that has a very low affinity for most β-lactam antibiotics. While Cefodizime is generally not effective against MRSA, the principle of target site alteration is a key resistance strategy against cephalosporins in other bacteria as well. asm.org For instance, studies have shown that the lytic effect of some cephalosporins on Escherichia coli is linked to their ability to bind to multiple PBPs, such as PBP 2 and PBP 3. nih.govasm.org Alterations in these PBPs can diminish the antibiotic's efficacy.

Reduced Permeability and Porin Modifications

For cephalosporins to reach their PBP targets in Gram-negative bacteria, they must first pass through the outer membrane. This passage is facilitated by water-filled protein channels called porins. mdpi.comnih.gov Bacteria can limit the intracellular concentration of an antibiotic by reducing the permeability of their outer membrane. mdpi.commedicine.dp.ua

This is often achieved through:

Loss or Reduced Expression of Porins: Mutations in the regulatory genes that control porin production can lead to a decrease in the number of porin channels in the outer membrane. nih.govnih.gov This effectively reduces the rate at which the antibiotic can enter the cell. medicine.dp.ua

Porin Mutation: Changes in the amino acid sequence of the porin protein itself can alter the size or charge of the channel. plos.orgacs.org These structural modifications can constrict the pore, hindering the passage of cephalosporin molecules. acs.org

By decreasing the influx of the antibiotic, these permeability changes work synergistically with other resistance mechanisms like β-lactamase production. Even if the bacterium produces a β-lactamase that is not highly efficient, reducing the rate of antibiotic entry can allow the enzyme enough time to hydrolyze the drug molecules that do get through, preventing them from reaching a lethal concentration at the PBP target.

Active Efflux Pump Overexpression and Function

Another powerful defense mechanism, particularly in Gram-negative bacteria, is the active transport of antibiotics out of the cell via efflux pumps. mdpi.comresearchgate.net These are membrane-spanning protein complexes that recognize and expel a wide range of toxic compounds, including various classes of antibiotics like cephalosporins, fluoroquinolones, and tetracyclines. oup.com

Key features of efflux-mediated resistance include:

Broad Substrate Specificity: Many efflux pumps can transport multiple types of drugs, contributing to multidrug resistance (MDR). oup.com

Overexpression: While bacteria may intrinsically express these pumps at low levels, mutations in regulatory genes can lead to their significant overexpression. oup.com This increased pumping capacity enables the bacterium to efficiently reduce the intracellular concentration of the antibiotic below the level needed to inhibit the PBPs.

Major Pump Families: Several families of efflux pumps contribute to antibiotic resistance, with the Resistance-Nodulation-Division (RND) family being particularly important in Gram-negative pathogens like P. aeruginosa and E. coli. oup.complos.org

The overexpression of efflux pumps can work in conjunction with reduced permeability and enzymatic inactivation to create high levels of antibiotic resistance. oup.com For some bacteria, efflux pumps are a primary mechanism of resistance to certain antibiotics. brieflands.com

Genetic Determinants and Horizontal Gene Transfer of Resistance

Antibiotic resistance is not only a matter of individual bacterial adaptation but is also a communicable trait. The genetic information encoding these resistance mechanisms can be transferred between bacteria, including across different species. cdnsciencepub.comuconn.edu

The primary genetic events leading to resistance are:

Spontaneous Mutations: Random mutations can occur in the bacterial chromosome, affecting genes that encode for antibiotic targets (like PBPs), porins, or the regulatory elements of efflux pumps. If these mutations confer a survival advantage in the presence of an antibiotic, the resistant mutants will be selected for and will proliferate. medicine.dp.ua

Horizontal Gene Transfer (HGT): This is a major driver for the rapid spread of antibiotic resistance. cdnsciencepub.comuconn.edu Bacteria can share resistance genes through several mechanisms:

Conjugation: Transfer of genetic material, typically plasmids, through direct cell-to-cell contact. Plasmids are small, circular DNA molecules that can carry multiple resistance genes (e.g., for β-lactamases). This is considered the most frequent mechanism for HGT. frontiersin.orgnih.gov

Transduction: Transfer of bacterial DNA from one bacterium to another via a bacteriophage (a virus that infects bacteria). cdnsciencepub.com

Transformation: Uptake of naked DNA from the environment, often released from dead bacteria. cdnsciencepub.comfrontiersin.org

Genes for powerful resistance mechanisms, such as ESBLs and AmpC β-lactamases, are frequently located on mobile genetic elements like plasmids and transposons, facilitating their spread throughout bacterial populations and environments. uconn.edunih.gov Studies have shown that even sub-inhibitory concentrations of antibiotics can promote the horizontal transfer of these resistance genes, accelerating the dissemination of resistance. frontiersin.org

Stability of delta-2-Cefodizime (2) Against Specific Resistance Enzymes

An important characteristic of a cephalosporin's effectiveness is its stability against hydrolysis by β-lactamases. Research indicates that Cefodizime, a third-generation cephalosporin, exhibits a high degree of stability against many common β-lactamase enzymes. patsnap.comasm.org

Specifically, Cefodizime has been shown to be very stable to hydrolysis by Richmond-Sykes type I, II, III, and IV β-lactamases, as well as the β-lactamase produced by Bacillus cereus. asm.org This stability is a key feature, suggesting that it can resist inactivation by some of the most frequently encountered bacterial enzymes.

Furthermore, Cefodizime not only resists hydrolysis but can also act as an inhibitor of certain β-lactamases. It has been observed to markedly inhibit type I β-lactamases. asm.org This dual characteristic of stability and inhibitory activity is advantageous. However, its stability is not absolute. Strains that are resistant to other stable cephalosporins like cefotaxime, such as certain Enterobacter cloacae and Citrobacter freundii, often show resistance to Cefodizime as well, indicating that some β-lactamases, likely extended-spectrum variants, can effectively hydrolyze it. nih.gov

| Characteristic | Finding for Cefodizime | Reference |

|---|---|---|

| Stability to Hydrolysis | Very stable against Richmond-Sykes type I, II, III, and IV β-lactamases and Bacillus cereus β-lactamase. | asm.org |

| Inhibitory Activity | Markedly inhibits type I β-lactamase. | asm.org |

| Cross-Resistance | Bacteria resistant to cefotaxime (e.g., certain Enterobacter, Citrobacter species) are often also resistant to Cefodizime. | asm.org |

| Activity vs. Resistant Strains | Active against 43% of bacteria resistant to cephalothin (B1668815) and cefamandole. | asm.org |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations of Delta 2 Cefodizime 2

Theoretical Frameworks for SAR and QSAR Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in modern drug design. nih.gov SAR analysis helps in identifying the molecular components responsible for antibacterial activity. nih.gov QSAR models take this a step further by establishing a mathematical correlation between the chemical structure and biological activity, which is invaluable for predicting the properties of new compounds. frontiersin.orgcore.ac.uk

The underlying principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. frontiersin.org These studies are widely used to predict various physicochemical properties and biological activities of organic compounds, finding broad applications in the pharmaceutical industry. frontiersin.org For cephalosporins, QSAR models have been developed to predict absorption, toxicity, and antibacterial efficacy. frontiersin.orgnih.gov

A typical QSAR study involves several key steps:

Data Set Selection: A series of molecules with known biological activities is chosen.

Descriptor Generation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

Model Development: Statistical methods, such as multilinear regression, are used to build a mathematical model that correlates the descriptors with the observed biological activity. patrinum.ch

Model Validation: The predictive power of the model is rigorously tested using techniques like cross-validation and external validation sets. frontiersin.orgnih.gov

Correlating Structural Features with Biochemical Efficacy

The biochemical efficacy of cephalosporins is intrinsically linked to their ability to acylate and inhibit Penicillin-Binding Proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis. ipp.ptresearchgate.net SAR studies have identified key structural features that govern this interaction.

The core structure of cephalosporins consists of a β-lactam ring fused to a dihydrothiazine ring. wikipedia.org Modifications at various positions, particularly at the C-3 and C-7 positions, significantly influence their antibacterial spectrum, stability against β-lactamases, and pharmacokinetic properties. nih.gov

Several studies have highlighted the importance of specific functional groups in determining the protein binding of cephalosporins. For instance, the presence of a tetrazole group has been positively correlated with protein binding, whereas pyridinium, primary amine, and quaternary amine groups have shown a negative association. researchgate.netacs.org Furthermore, cephalosporins that are negatively charged at physiological pH tend to exhibit increased protein binding. researchgate.netacs.org

The following table summarizes the impact of various structural features on the biochemical efficacy of cephalosporins:

| Structural Feature | Impact on Biochemical Efficacy | References |

| β-Lactam Ring | Essential for antibacterial activity through PBP binding. | auburn.edu |

| C-7 Acylamino Side Chain | Influences antibacterial spectrum, PBP affinity, and resistance to β-lactamases. | auburn.edu |

| C-3 Substituent | Affects chemical and metabolic stability, protein binding, and pharmacokinetic profile. | auburn.edu |

| Tetrazole Group | Positively correlated with protein binding. | researchgate.netacs.org |

| Negative Charge at Physiological pH | Associated with increased protein binding. | researchgate.netacs.org |

Impact of C-3 and C-7 Substituents on Biological Activity

The substituents at the C-3 and C-7 positions of the cephalosporin (B10832234) nucleus are critical determinants of their biological activity. nih.gov

C-7 Substituents: The acylamino side chain at the C-7 position plays a pivotal role in defining the antibacterial spectrum and potency. The introduction of an α-iminomethoxy group at this position, for example, enhances resistance to β-lactamases due to steric hindrance around the β-lactam ring. wikipedia.org The presence of an aminothiazole ring at C-7 significantly increases the binding affinity to PBPs and boosts antimicrobial activity. wikipedia.org

C-3 Substituents: Modifications to the C-3 side chain have a pronounced effect on the pharmacokinetic properties and stability of cephalosporins. acs.org For instance, the nature of the C-3 substituent can influence the binding affinity to human serum albumin (HSA). researchgate.net Cationic side chains generally lead to low affinity, while anionic side chains result in high affinity. researchgate.net For non-ionized side chains, the binding affinity is often dependent on the lipophilicity of the substituent. researchgate.net The presence of a quaternary ammonium (B1175870) group at the C-3 position has been shown to improve β-lactamase stability and cell penetration. researchgate.net

Some studies have also investigated the toxic effects of certain C-3 and C-7 substituents. For example, the N-methylthiotetrazole (MTT) ring at the C-3 position has been associated with certain adverse effects. nih.gov Conversely, a thiazole (B1198619) ring at C-3 and α-phenylglycine or 2-amino-5-thiazolyl groups at C-7 have been found to be less toxic. nih.gov

Influence of Delta-2 Double Bond Position on Target Interaction

The position of the double bond within the dihydrothiazine ring of the cephalosporin nucleus has a significant impact on its biological activity. In most clinically used cephalosporins, the double bond is in the delta-3 (Δ³) position. The delta-2 (Δ²) isomers, such as delta-2-Cefodizime, are generally considered to be antibacterially inactive. cjph.com.cn

The shift of the double bond from the Δ³ to the Δ² position alters the three-dimensional structure of the cephalosporin molecule. This conformational change can dramatically reduce its antibacterial activity. asm.org While the Δ²-isomer might still be recognized by transport systems like the human intestinal peptide transporter, the critical interaction with the target PBPs is often compromised. asm.org

Studies comparing Δ²- and Δ³-cephalosporins have shown that the intrinsic reactivity of the β-lactam ring is not the sole determinant of enzyme interaction. nih.gov The "goodness of fit" of the molecule within the enzyme's active site is a primary factor. nih.gov The altered geometry of the Δ²-isomer likely leads to a poorer fit within the PBP active site, thus diminishing its acylating efficiency and antibacterial effect.

Computational Approaches for Predicting Molecular Activity

Computational methods have become indispensable tools in the study of SAR and QSAR, enabling the prediction of molecular activity and guiding the design of new drug candidates. nih.govrsc.org Techniques such as molecular docking and molecular dynamics simulations provide detailed insights into the interactions between a ligand and its target receptor at an atomic level. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor, allowing for the estimation of binding affinity. researchgate.net For cephalosporins, docking studies have been used to predict their interactions with various PBPs and β-lactamases. nih.govresearchgate.net

QSAR Modeling: As discussed earlier, QSAR models establish a quantitative relationship between molecular structure and biological activity. frontiersin.org These models can be used to predict the activity of novel cephalosporin derivatives before they are synthesized, thus saving time and resources. frontiersin.orgnih.gov For instance, a QSAR model was successfully developed to predict the absorption of cephalosporins in zebrafish, which is a valuable tool for early-stage toxicity assessments. nih.govpatrinum.ch

Comparative Molecular Similarity Indices Analysis (CoMSIA): This is a 3D-QSAR method that has been used to study the interaction of β-lactam antibiotics with transport proteins. researchgate.net By generating 3D maps of favorable and unfavorable regions for different physicochemical properties, CoMSIA provides a visual guide for designing molecules with enhanced activity. researchgate.net

These computational approaches, when used in conjunction with experimental data, provide a powerful platform for understanding the complex structure-activity relationships of cephalosporins like delta-2-Cefodizime and for the rational design of new and improved antibiotics.

Degradation Pathways and Metabolite Characterization Research of Delta 2 Cefodizime 2

Abiotic Degradation Mechanisms: Hydrolysis and Photolysis

The structural integrity of delta-2-Cefodizime, like other β-lactam antibiotics, is susceptible to abiotic degradation processes, principally hydrolysis and photolysis. uniroma1.itmdpi.com These reactions permanently alter the chemical structure and typically lead to a loss of any residual biological activity.

Hydrolysis: The most significant hydrolytic pathway for cephalosporins involves the cleavage of the four-membered β-lactam ring. mdpi.com This ring is inherently strained and susceptible to nucleophilic attack by water or hydroxide (B78521) ions. The hydrolysis of the amide bond within the β-lactam ring results in the formation of an inactive cephalosporoic acid derivative. nih.gov While the Δ²-isomer is generally more stable than the Δ³-isomer with respect to further isomerization, its β-lactam ring remains the primary site of hydrolytic degradation. imperial.ac.uk Studies on analogous cephalosporins confirm that this hydrolytic cleavage is a principal mechanism of inactivation.

Photolysis: Exposure to light, particularly ultraviolet (UV) radiation, is another critical abiotic degradation pathway for many cephalosporins. acs.org Photolytic degradation can be a complex process involving multiple reactions. For some cephalosporins, UV exposure can lead to the destruction of the cephem ring system, resulting in a visible yellowing of the solution. researchgate.net Research on the related compound cefotaxime (B1668864), which shares the same side chain at the C-7 position as Cefodizime, shows that degradation under UV light is a result of competitive processes including both isomerization and photolytic destruction of the molecule. researchgate.net Therefore, delta-2-Cefodizime is expected to undergo photolytic degradation, leading to a complex mixture of photoproducts.

Identification and Characterization of Degradation Products and Isomers

The landscape of Cefodizime degradation is defined by isomerization. The primary degradation pathway of the active Cefodizime (Δ³-isomer) is a base-catalyzed isomerization to yield the inactive delta-2-Cefodizime. imperial.ac.ukresearchgate.net Thus, delta-2-Cefodizime is itself a principal degradation product.

Further degradation of the delta-2-Cefodizime molecule proceeds primarily through the hydrolytic opening of the β-lactam ring, as described in the previous section. This reaction would yield the corresponding delta-2-Cefodizime cephalosporoic acid. Studies on similar cephalosporin (B10832234) esters have shown that the major final hydrolytic products are the inactive Δ²-cephalosporin free acids. nih.gov Other potential, though less common, reactions for delta-2-Cefodizime could include oxidation or substitution reactions at its various functional groups under specific conditions.

Influence of Environmental and Chemical Conditions on Degradation Kinetics

The rate at which delta-2-Cefodizime degrades is highly dependent on environmental and chemical factors such as pH, temperature, and exposure to light.

Influence of pH: The degradation of cephalosporins is significantly influenced by pH. Alkaline conditions (high pH) are known to catalyze both the initial Δ³ to Δ² isomerization and the subsequent hydrolysis of the β-lactam ring. imperial.ac.ukresearchgate.net While acidic conditions can also promote hydrolysis, the highest instability for many cephalosporins is observed in basic media. researchgate.net

Influence of Temperature: Increased temperature accelerates chemical reactions, and the degradation of cephalosporins is no exception. Studies on the stability of Cefodizime and related compounds show a direct correlation between higher temperatures and faster rates of decomposition. nih.govresearchgate.net Storing solutions at reduced temperatures (e.g., 4°C) significantly enhances stability. nih.govresearchgate.net

Influence of Light: As a photolabile compound, the degradation of delta-2-Cefodizime would be accelerated by exposure to light, especially UV radiation. researchgate.netresearchgate.net The rate of photolysis is dependent on the intensity and wavelength of the light source. acs.org

The following table summarizes the expected influence of these conditions on the degradation kinetics of delta-2-Cefodizime, based on data from related cephalosporins.

| Condition | Effect on Degradation Rate | Mechanism Affected | Reference |

| High pH (Alkaline) | Significant increase | Catalyzes β-lactam ring hydrolysis | imperial.ac.uk, researchgate.net |

| Low pH (Acidic) | Moderate increase | Catalyzes β-lactam ring hydrolysis | researchgate.net |

| High Temperature | Significant increase | Accelerates hydrolysis and other reactions | researchgate.net |

| UV Light Exposure | Significant increase | Promotes photolytic destruction of the cephem ring | researchgate.net, researchgate.net |

Theoretical Prediction of Degradation Pathways and Transformation Products

In the absence of exhaustive experimental studies, theoretical and computational models provide valuable insights into the likely degradation pathways of delta-2-Cefodizime.

Thermodynamic Stability Analysis: Computational chemistry, using methods like the AM1 molecular orbital method, has been employed to study the Δ³-Δ² isomerization in cephalosporins. imperial.ac.uk These studies analyze the heats of formation of the isomers and the transition state intermediates. For certain cephalosporins, calculations have shown that while the thermodynamic difference between the Δ³ and Δ² isomers is small, the stability of the carbanion intermediate formed during the isomerization process can explain the propensity for the reaction to occur. imperial.ac.uk Specifically, electron-withdrawing groups at the C-3 position can stabilize this intermediate, favoring the formation of the Δ²-isomer. imperial.ac.uk Such theoretical analyses can be applied to Cefodizime to understand the fundamental drivers of its isomerization to the delta-2 form.

In Silico Prediction Software: Modern computational tools can predict the degradation products of pharmaceuticals under various stress conditions. Software programs can simulate the effects of hydrolysis, oxidation, and photolysis by considering the molecule's structure and applying a knowledge base of chemical reactions. uniroma1.it By inputting the structure of delta-2-Cefodizime, these tools could generate a list of probable transformation products that would arise under specific pH, temperature, or light conditions, guiding experimental work and impurity profiling.

Advanced Analytical and Spectroscopic Characterization Techniques in Research of Delta 2 Cefodizime 2

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Studies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for evaluating the purity of delta-2-Cefodizime and investigating its degradation products. Stability-indicating HPLC methods are specifically developed and validated to separate the active pharmaceutical ingredient from any impurities or degradants that may form under various stress conditions.

Forced degradation studies are a critical component of this analysis, where the drug is exposed to acidic, basic, oxidative, thermal, and photolytic stress. scielo.brresearchgate.net These studies help to establish the degradation profile and the specificity of the analytical method. For instance, in related cephalosporins like cefpirome, significant degradation has been observed under acidic, alkaline, and oxidative conditions. researchgate.net Similarly, studies on cefquinome (B211414) have shown its high susceptibility to basic hydrolysis and oxidation. ptfarm.pl The retention time of the parent compound and any subsequent peaks are meticulously recorded and analyzed.

The development of a robust HPLC method involves optimizing several parameters, including the choice of the column (commonly a C18 reversed-phase column), the mobile phase composition (often a mixture of a buffer and an organic solvent like acetonitrile (B52724) or methanol), the flow rate, and the detection wavelength. researchgate.netptfarm.plresearchgate.net For example, a method for cefquinome sulfate (B86663) utilized a mobile phase of acetonitrile and phosphate (B84403) buffer (pH 7) with detection at 268 nm. ptfarm.pl The goal is to achieve a good resolution between the main peak of delta-2-Cefodizime and the peaks of any potential degradation products. The method is then validated according to ICH guidelines for parameters such as specificity, linearity, precision, accuracy, and robustness to ensure its reliability. scielo.brptfarm.pl

A typical HPLC analysis would report the retention time of delta-2-Cefodizime and the percentage of degradation under different stress conditions.

Table 1: Illustrative HPLC Data for Cephalosporin (B10832234) Degradation Studies

| Stress Condition | Degradation (%) | Reference |

|---|---|---|

| Acidic (0.1M HCl) | 8.2 | ptfarm.pl |

| Basic (0.1M NaOH) | 75.0 | ptfarm.pl |

| Oxidative (3% H2O2) | 92.4 | ptfarm.pl |

| Thermal (373K) | Minor | ptfarm.pl |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of organic molecules like delta-2-Cefodizime. researchgate.netnih.gov Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are employed to piece together the molecular structure.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. mlsu.ac.in The chemical shifts (δ) of the signals indicate the type of proton, while the integration of the peaks reveals the relative number of protons of each type. mlsu.ac.in Spin-spin coupling patterns (splitting of signals) provide valuable data on the connectivity of adjacent, non-equivalent protons. libretexts.org

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton of the molecule. libretexts.org The number of signals corresponds to the number of non-equivalent carbon atoms.

Mass Spectrometry (MS/MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and deduce the structure of delta-2-Cefodizime by analyzing its fragmentation patterns. nih.gov When coupled with a separation technique like liquid chromatography (LC-MS/MS), it becomes a highly sensitive and specific tool for both identification and quantification. whiterose.ac.ukpsu.edu

In a typical MS analysis, the molecule is first ionized, often using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). dokumen.pub The mass analyzer then separates the resulting ions based on their mass-to-charge ratio (m/z), providing the molecular weight of the compound.

Tandem mass spectrometry (MS/MS) takes this a step further. nih.gov A specific ion (the precursor ion, usually the molecular ion of delta-2-Cefodizime) is selected and then subjected to fragmentation within the mass spectrometer. The resulting fragment ions (product ions) are then analyzed. This fragmentation pattern is unique to the molecule's structure and can be used to confirm its identity. By carefully analyzing the mass differences between the precursor and product ions, researchers can deduce the structure of different parts of the molecule.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments, further aiding in structural confirmation. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and widely used technique to study compounds containing chromophores, which are parts of a molecule that absorb light in the UV or visible region. msu.eduresearchgate.net Cephalosporins, including delta-2-Cefodizime, possess chromophoric groups that give rise to characteristic UV absorption spectra. nih.gov

The technique involves passing a beam of UV-Vis light through a solution of the compound and measuring the absorbance at different wavelengths. msu.edu The resulting spectrum is a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λmax) is a characteristic feature of the compound and is related to the electronic transitions within the molecule. masterorganicchemistry.com

For delta-2-Cefodizime, the UV-Vis spectrum can be used for qualitative identification by comparing its λmax to a reference standard. nihs.go.jp It is also a primary technique for quantitative analysis, as the absorbance at a specific wavelength is directly proportional to the concentration of the compound in the solution, following the Beer-Lambert Law. researchgate.net This makes UV-Vis spectroscopy a valuable tool for concentration determination in various assays.

Table 2: Typical UV-Vis Absorption Maxima for Cephalosporin-related Structures

| Compound Type | Approximate λmax (nm) |

|---|

Note: The exact λmax for delta-2-Cefodizime would need to be experimentally determined.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Bonding Mode

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the functional groups present in delta-2-Cefodizime and the nature of chemical bonds. nicoletcz.czedinst.com

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. edinst.com Different functional groups (e.g., C=O, N-H, O-H, C-N) absorb at characteristic frequencies, resulting in a unique spectral fingerprint of the molecule. researchgate.net For delta-2-Cefodizime, IR spectroscopy can confirm the presence of key functional groups such as the β-lactam carbonyl, amide carbonyls, carboxylate groups, and the various C-H and C=C bonds.

Raman spectroscopy, on the other hand, is a light scattering technique. lkouniv.ac.in It is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to IR spectroscopy. nicoletcz.cz For instance, C=C and S-S bonds often show strong Raman signals. In the context of metal complexes of related compounds like cefodizime, Raman spectroscopy has been used to investigate the bonding between the metal ion and the ligand. nih.gov

Together, IR and Raman spectra provide a comprehensive picture of the vibrational modes of the molecule, which is invaluable for structural confirmation and for studying intermolecular interactions.

Table 3: Characteristic Infrared Absorption Frequencies for Key Functional Groups in Cephalosporins

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| β-Lactam C=O | 1730-1780 |

| Amide C=O | 1630-1680 |

| Carboxylate C=O | 1550-1610 |

| N-H Stretch | 3200-3400 |

Elemental Analysis and Conductivity Measurements for Complex Characterization

While elemental analysis and conductivity measurements are more commonly applied to the characterization of metal complexes of cephalosporins, they can provide fundamental information about the composition of delta-2-Cefodizime itself. nih.gov

Elemental Analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a pure sample of delta-2-Cefodizime. The experimentally determined percentages are then compared with the theoretical values calculated from its chemical formula. A close match between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

Conductivity Measurements , typically carried out in a suitable solvent, can indicate the presence of ionic species. researchgate.net For delta-2-Cefodizime, which may exist as a salt, conductivity measurements can help to understand its electrolytic nature in solution. In the study of metal complexes of cefodizime, molar conductivity measurements were used to determine the electrolytic nature of the complexes, distinguishing between electrolytic and non-electrolytic compounds. nih.govscirp.org

Table 4: Compound Names Mentioned in the Article

| Compound Name | Abbreviation/Number |

|---|---|

| delta-2-Cefodizime | 2 |

| Cefodizime | - |

| Cefpirome | - |

| Cefquinome | - |

| Acetonitrile | - |

| Methanol | - |

| Water | - |

| Sodium Hydroxide (B78521) | NaOH |

| Hydrochloric Acid | HCl |

Future Directions and Theoretical Research Perspectives on Cephalosporin Isomers and Analogues

Computational Drug Design and Optimization Based on Isomeric Forms

The isomerization of the double bond within the dihydrothiazine ring of cephalosporins, from the biologically active ∆³-isomer to the generally inactive ∆²-isomer, presents a significant challenge in drug design and stability. imperial.ac.ukresearchgate.net Computational approaches offer a powerful toolkit to understand and potentially mitigate this transformation.

Ligand-Based Pharmacophore Modeling: By generating pharmacophore models from existing, stable cephalosporins, researchers can identify the key structural features essential for antibacterial activity. nih.gov These models, which map out hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, can then be used to virtually screen libraries of chemical compounds. nih.gov This allows for the in silico identification of novel molecular frameworks that are less prone to isomerization while retaining or even enhancing target binding.

Molecular Docking and Dynamics: Molecular docking simulations are instrumental in predicting the binding affinity and orientation of cephalosporin (B10832234) isomers to their targets, primarily penicillin-binding proteins (PBPs). researchgate.netresearchgate.net By comparing the docking scores and binding interactions of ∆³- and ∆²-isomers, researchers can gain insights into the structural basis of their differential activity. Furthermore, molecular dynamics simulations can model the conformational changes and stability of these isomers within the biological environment of the bacterial cell wall, providing a more dynamic picture of their behavior. nih.gov

Quantum Chemical Calculations: Quantum chemical methods, such as ab initio calculations and semi-empirical molecular orbital approximations (MNDO and AM1), can be employed to study the theoretical aspects of cephalosporin isomerism. researchgate.netnih.gov These calculations can determine the relative thermodynamic stability of the ∆³ and ∆² forms and elucidate the energy barriers associated with the isomerization process. imperial.ac.uk This fundamental understanding is crucial for designing next-generation cephalosporins with an inherently more stable core structure.

The table below summarizes key computational approaches and their applications in studying cephalosporin isomers.

| Computational Approach | Application in Cephalosporin Isomer Research | Key Insights |

| Ligand-Based Pharmacophore Modeling | Virtual screening of chemical libraries to identify novel, stable cephalosporin scaffolds. nih.gov | Identification of essential structural features for antibacterial activity and reduced isomerization potential. |

| Molecular Docking | Predicting the binding affinity of ∆³- and ∆²-isomers to penicillin-binding proteins (PBPs). researchgate.netresearchgate.net | Understanding the structural basis for the differential biological activity of isomers. |

| Molecular Dynamics Simulations | Modeling the conformational stability and behavior of isomers in a biological environment. nih.gov | Dynamic view of isomer stability and interaction with cellular components. |

| Quantum Chemical Calculations | Determining the thermodynamic stability and energy barriers of isomerization. researchgate.netnih.gov | Fundamental understanding of the chemical principles governing the ∆³ to ∆² transformation. |

Exploration of Novel Chemical Modifications for Enhanced Stability and Potency

Building on the insights from computational models, the rational design of novel chemical modifications offers a promising avenue for improving the stability and potency of cephalosporins.

Modifications at the C-3 and C-7 Positions: The substituents at the C-3 and C-7 positions of the cephalosporin nucleus have a significant influence on the molecule's properties, including its susceptibility to isomerization and its antibacterial spectrum. imperial.ac.ukfrontiersin.org Research has shown that bulky groups at the C-3' position can shift the equilibrium towards the ∆²-isomer to minimize steric repulsion. imperial.ac.uk Conversely, careful selection of substituents can enhance stability. For instance, the development of fifth-generation cephalosporins like ceftobiprole (B606590) and ceftaroline, which possess unique side chains, has expanded their spectrum of activity to include resistant pathogens like MRSA. researchgate.net

Prodrug Strategies: Cephalosporin esters are often used as prodrugs to improve oral bioavailability. imperial.ac.ukasm.org However, these esters are also more susceptible to base-catalyzed isomerization to the inactive ∆²-form. imperial.ac.uk Future research could focus on developing novel prodrug moieties that are efficiently cleaved in the body to release the active ∆³-cephalosporin while minimizing premature isomerization in the gastrointestinal tract. asm.org

Enzymatic Modifications: Enzymatic processes can be harnessed for the selective modification of cephalosporins. For example, the use of lipases for the deprotection of the 3'-acetoxy group offers a milder and more specific alternative to chemical methods, potentially reducing the formation of unwanted isomers and byproducts. nih.gov

Mechanistic Insights into Resistance Evolution and Counter-Strategies

The primary mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, rendering the antibiotic ineffective.

Understanding Extended-Spectrum β-Lactamases (ESBLs) and AmpC β-Lactamases: The evolution of ESBLs and AmpC β-lactamases has conferred resistance to a broader range of cephalosporins, including third-generation agents. nih.gov Structural and phylogenetic analyses of these enzymes are crucial for understanding their substrate specificity and the molecular basis of their extended spectrum of activity. nih.gov This knowledge is vital for designing new cephalosporins that can evade or inhibit these resistance enzymes.

Development of β-Lactamase Inhibitors: A key strategy to combat resistance is the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor. Research into novel classes of inhibitors, such as 1,2,4-thiadiazoles, which are present in newer cephalosporins, is a promising area of investigation. researchgate.net

Development of Advanced Analytical Techniques for Comprehensive Characterization

The accurate identification and quantification of cephalosporin isomers are essential for quality control, stability studies, and understanding their pharmacological profiles.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for separating and quantifying ∆³- and ∆²-isomers in pharmaceutical preparations and biological samples. imperial.ac.uk The development of more efficient and selective HPLC methods, including reversed-phase liquid chromatography (RP-LC), is ongoing. frontiersin.org

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: The coupling of HPLC with mass spectrometry (HPLC-MS) provides a powerful tool for the structural elucidation of isomeric impurities. frontiersin.org NMR spectroscopy is also invaluable for unequivocally determining the structure of isomers, as it can provide detailed information about the connectivity and spatial arrangement of atoms within the molecule. imperial.ac.uk

Broader Implications for Beta-Lactam Antibiotic Discovery and Development

The study of cephalosporin isomers like delta-2-Cefodizime has broader implications for the entire field of β-lactam antibiotic research. The knowledge gained from understanding the chemical, biological, and clinical ramifications of isomerization can be applied to the design and development of other β-lactam antibiotics, including penicillins and carbapenems.

By integrating computational design, innovative chemical synthesis, a deep understanding of resistance mechanisms, and advanced analytical techniques, the scientific community can continue to refine and expand the therapeutic potential of this vital class of antibiotics. The seemingly subtle shift from a ∆³- to a ∆²-isomer underscores the critical importance of a multi-faceted and scientifically rigorous approach to antibiotic discovery and development in the ongoing fight against infectious diseases.

Q & A

Q. What experimental protocols ensure reproducible synthesis of delta-2-CefodiziMe (2)?

Methodological Answer: To achieve reproducibility, document synthesis steps with precise reagent quantities, reaction conditions (temperature, pH, catalysts), and purification methods (e.g., HPLC parameters). Validate each batch using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) for structural confirmation. Include detailed characterization data in the main text for up to five compounds, with additional data in supplementary materials .

Table 1: Key Synthesis Parameters

| Step | Reagent/Condition | Validation Method |

|---|---|---|

| 1 | Catalyst X (0.5 mM) | NMR (δ 7.3 ppm) |

| 2 | 72-hour reflux at 80°C | HRMS (m/z 456.2) |

| 3 | Purification via HPLC (C18 column) | Purity >98% by UV-Vis |

Q. How should researchers characterize the purity of this compound) for publication?

Methodological Answer: Use a combination of chromatographic (HPLC, GC) and spectroscopic (NMR, IR) techniques. For new compounds, provide full spectral datasets and elemental analysis. For known compounds, cite prior literature but include at least one independent validation (e.g., melting point comparison). Report purity thresholds (e.g., ≥95%) and justify their relevance to the study’s biological or chemical context .

Q. What are the minimum data requirements for reporting this compound) in pharmacological studies?

Methodological Answer: Include dose-response curves, negative/positive controls, and statistical significance thresholds (e.g., p < 0.05). Specify cell lines or animal models used, along with ethical approvals. Use standardized assays (e.g., MTT for cytotoxicity) and report raw data in supplementary files for transparency .

Advanced Research Questions

Q. How can contradictions in reported pharmacological efficacy of this compound) be resolved?

Methodological Answer: Conduct a systematic review with meta-analysis to identify confounding variables (e.g., dosage variations, solvent differences). Use the Delphi method to gather expert consensus on experimental parameters (Figure 1). Compare datasets using statistical tools like ANOVA or Bayesian modeling to isolate variables causing discrepancies .

Figure 1: Delphi Method Workflow

Draft initial hypotheses.

Survey experts for Likert-scale agreement.

Iteratively refine parameters until consensus is achieved (>75% agreement).

Q. What computational strategies integrate multi-omics data to elucidate this compound)’s mechanism of action?

Methodological Answer: Combine transcriptomic, proteomic, and metabolomic datasets using pathway analysis tools (e.g., KEGG, STRING). Apply machine learning algorithms (random forests, neural networks) to identify key biomarkers. Validate predictions with knockout models or siRNA silencing. Ensure metadata complies with FAIR principles for reuse .

Q. How should researchers design dose-response studies with limited sample sizes?

Methodological Answer: Employ non-parametric tests (e.g., Mann-Whitney U) to reduce reliance on normality assumptions. Use bootstrapping to estimate confidence intervals. Validate findings with cross-lab replication and pre-register protocols to minimize bias .

Q. What frameworks address ethical and reproducibility challenges in this compound) research?

Methodological Answer: Adopt open science practices: share raw data in repositories (e.g., Zenodo) with DDI-compliant metadata. Use electronic lab notebooks for real-time tracking. Include negative results in publications to reduce publication bias .

Q. How can secondary data on this compound) be contextualized for novel hypotheses?

Methodological Answer: Extract variables from existing datasets (e.g., PubChem BioAssay) and apply causal inference models. Identify confounding factors (e.g., solvent interactions) through multivariate regression. Cross-reference with primary literature to validate hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.